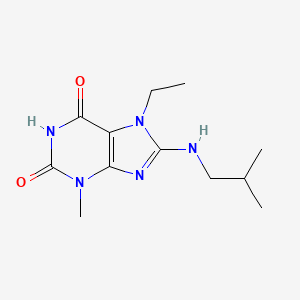
7-ethyl-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Ethyl-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione, a purine derivative, is known for its biological activities and has garnered significant attention in various fields of scientific research. It is structurally related to naturally occurring purines, which are crucial components of nucleic acids. This compound features modifications that enhance its potential for medicinal and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: : The preparation of 7-ethyl-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves several key steps. Typically, the synthetic route starts with the alkylation of the purine ring to introduce the ethyl and methyl groups. Subsequent amination reactions involving isobutylamine under controlled conditions lead to the final compound. Reaction conditions often require a basic or acidic catalyst to facilitate these transformations.
Industrial Production Methods: : On an industrial scale, the synthesis of this compound is optimized for efficiency and yield. Continuous flow reactors and advanced separation techniques are employed to ensure high purity and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial processes.
化学反应分析
Types of Reactions: : The compound undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: : Hydrogenation using palladium on carbon or sodium borohydride under mild conditions.
Substitution: : Nucleophilic substitution reactions with halides or other electrophiles.
Major Products: : These reactions can yield derivatives with modified functional groups, enhancing or altering the compound's biological activity and solubility. For instance, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
科学研究应用
7-Ethyl-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione finds applications across various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Plays a role in understanding nucleic acid interactions and purine metabolism.
Medicine: : Investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Industry: : Utilized in the development of specialty chemicals and materials due to its unique structural properties.
作用机制
The compound exerts its biological effects primarily through interactions with cellular enzymes and receptors. It may act as an inhibitor of specific enzymes involved in nucleic acid synthesis or as an agonist/antagonist at purine receptors. The pathways involved include modulation of cyclic AMP levels, affecting signal transduction processes and gene expression.
相似化合物的比较
Compared to other purine derivatives, 7-ethyl-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is distinguished by its unique substitutions that enhance its lipophilicity and bioavailability. Similar compounds include:
Caffeine (1,3,7-Trimethylxanthine): : Known for its stimulant effects.
Theophylline (1,3-Dimethylxanthine): : Used in respiratory diseases for bronchodilation.
Pentoxifylline (1-(5-Oxohexyl)-3,7-dimethylxanthine): : Employed in the treatment of peripheral vascular diseases.
These comparisons highlight the unique therapeutic potential and structural versatility of this compound, making it a compound of significant interest in ongoing research and development.
属性
IUPAC Name |
7-ethyl-3-methyl-8-(2-methylpropylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-5-17-8-9(14-11(17)13-6-7(2)3)16(4)12(19)15-10(8)18/h7H,5-6H2,1-4H3,(H,13,14)(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIZXQCJKQMHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NCC(C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













